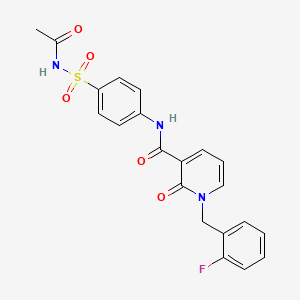

![molecular formula C18H20N2O2S2 B2368848 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide CAS No. 686746-56-5](/img/structure/B2368848.png)

4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . They are often used in the synthesis of semiconductors for plastic electronics .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a fused (bi)heterocycle, which is an electron deficient system with high oxidative stability and a rigid planar structure . This enables efficient intermolecular π–π overlap .Applications De Recherche Scientifique

DNA Interaction and Anticancer Activity

A study involving mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide, demonstrated their capacity for DNA binding and cleavage, genotoxicity, and anticancer activity. The sulfonamide derivatives exhibited significant antiproliferative activity against yeast and human tumor cells, indicating their potential in cancer therapy (González-Álvarez et al., 2013).

Photodynamic Therapy Application

A study on zinc phthalocyanine substituted with benzenesulfonamide derivatives, including structures similar to 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide, revealed its significant potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. The compound's high singlet oxygen quantum yield and good fluorescence properties make it suitable for this application (Pişkin et al., 2020).

Antibacterial Activity

N-(thiazol-2-yl)benzenesulfonamides, a group that includes 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide, have been studied for their emergent antibacterial activity. When used in conjunction with the cell-penetrating peptide octaarginine, these compounds showed potent antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating their potential in antibacterial therapeutic strategies (Ratrey et al., 2021).

Spectroscopic and Docking Studies for Pharmaceutical Applications

Spectroscopic analysis and docking studies of benzenesulfonamide derivatives, including compounds similar to 4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide, have indicated their potential applications in pharmaceuticals. The studies suggest that the molecular structure of these compounds may influence their interactions with biological receptors, which could be crucial for the design of new pharmaceutical applications (Mary et al., 2021).

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that many benzo[d]thiazol compounds are involved in catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

It’s known that many benzo[d]thiazol compounds are used in the synthesis of molecules useful as o-glcnacase (oga) inhibitors .

Propriétés

IUPAC Name |

4-tert-butyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-12-19-16-11-14(7-10-17(16)23-12)20-24(21,22)15-8-5-13(6-9-15)18(2,3)4/h5-11,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHOXULEMAWGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2368768.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2368772.png)

![2-[3-(1-phenyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2368773.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2368774.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2368779.png)

![1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2368781.png)

![4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid](/img/structure/B2368786.png)

![4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2368787.png)